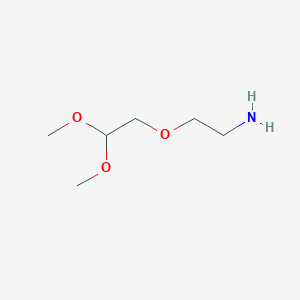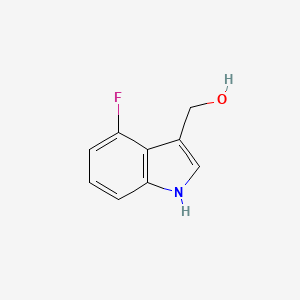
(4-氟-1H-吲哚-3-基)甲醇
描述
“(4-Fluoro-1H-indol-3-YL)methanol” is a chemical compound with the CAS number 1158310-32-7 . It has a molecular weight of 165.16 and its molecular formula is C9H8FNO .
Molecular Structure Analysis
The molecular structure of “(4-Fluoro-1H-indol-3-YL)methanol” consists of a fluorine atom attached to the 4th position of an indole ring, with a methanol group attached to the 3rd position .Chemical Reactions Analysis
While specific chemical reactions involving “(4-Fluoro-1H-indol-3-YL)methanol” are not available, indole derivatives are known to be involved in a variety of reactions. For example, they can undergo electrophilic substitution due to excessive π-electrons delocalization .科学研究应用
抗病毒应用
(4-氟-1H-吲哚-3-基)甲醇: 衍生物在抗病毒研究中显示出前景。 吲哚衍生物,如与该化合物相关的衍生物,据报道对甲型流感病毒和其他病毒具有抑制作用 。 吲哚化合物的结构修饰可以导致开发出具有高选择性指数的有效抗病毒剂。
抗炎特性
吲哚衍生物以其抗炎特性而闻名。 将吲哚核整合到药效团中导致了能够潜在地治疗炎症疾病的化合物的合成 。 这使得(4-氟-1H-吲哚-3-基)甲醇成为进一步研究开发抗炎药物的候选药物。
抗癌研究
吲哚骨架是许多具有抗癌活性的合成药物分子中常见的一种特征。 对吲哚衍生物的研究为新的癌症治疗方法开辟了可能性,各种化合物在抑制癌细胞生长方面显示出功效 。 (4-氟-1H-吲哚-3-基)甲醇可能是该领域的一个宝贵补充。
抗菌活性
吲哚衍生物也因其抗菌特性而受到研究。 研究表明,这些化合物对多种微生物病原体有效 。 在该领域探索(4-氟-1H-吲哚-3-基)甲醇可以导致开发出新的抗菌剂。
抗糖尿病潜力
吲哚化合物的修饰导致了具有抗糖尿病特性的分子的发现。 这些化合物可以通过影响各种生物途径在糖尿病管理中发挥作用 。 (4-氟-1H-吲哚-3-基)甲醇可能凭借其潜在的抗糖尿病作用,为这条研究路线做出贡献。
抗疟疾应用
吲哚衍生物已被确定为潜在的抗疟疾剂。 它们干扰疟疾寄生虫生命周期的能力使其成为抗疟疾药物开发的重点 。 对(4-氟-1H-吲哚-3-基)甲醇的研究可以增强我们对抗疟疾的武器库。
安全和危害
The safety information for “(4-Fluoro-1H-indol-3-YL)methanol” indicates that it has some hazards associated with it. The GHS pictogram signal word is “Warning” and the hazard statements include H315, H319, and H335 . These codes correspond to skin irritation, eye irritation, and respiratory irritation, respectively.
未来方向
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which gives a valuable idea for treatment . Therefore, “(4-Fluoro-1H-indol-3-YL)methanol”, as an indole derivative, may also have potential for future research and applications.
作用机制
Target of Action
It’s known that indole derivatives, which include (4-fluoro-1h-indol-3-yl)methanol, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives can form strong hydrogen bonds with protein residues, contributing to their stability and activity .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
(4-Fluoro-1H-indol-3-YL)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including (4-Fluoro-1H-indol-3-YL)methanol, have been shown to bind with high affinity to multiple receptors, which can influence various biological processes . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biochemical environments .
Cellular Effects
(4-Fluoro-1H-indol-3-YL)methanol exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including (4-Fluoro-1H-indol-3-YL)methanol, can modulate the activity of key signaling molecules, leading to alterations in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of specific genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (4-Fluoro-1H-indol-3-YL)methanol involves its interaction with various biomolecules. It can bind to enzymes, leading to either inhibition or activation of their catalytic activities. For example, indole derivatives have been reported to inhibit certain enzymes involved in metabolic pathways, thereby modulating the flux of metabolites . Furthermore, (4-Fluoro-1H-indol-3-YL)methanol can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Fluoro-1H-indol-3-YL)methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including (4-Fluoro-1H-indol-3-YL)methanol, can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound in in vitro or in vivo studies may result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (4-Fluoro-1H-indol-3-YL)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular functions . At higher doses, it may induce toxic or adverse effects, including cellular stress, apoptosis, and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .
Metabolic Pathways
(4-Fluoro-1H-indol-3-YL)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in the metabolism of indole derivatives. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of (4-Fluoro-1H-indol-3-YL)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . For example, indole derivatives can be transported across cell membranes by organic anion transporters, which play a role in their cellular uptake and distribution . The localization of (4-Fluoro-1H-indol-3-YL)methanol within cells can influence its biological activity and its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of (4-Fluoro-1H-indol-3-YL)methanol is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize in the nucleus, mitochondria, or endoplasmic reticulum, where they can exert their effects on cellular processes . The subcellular localization of (4-Fluoro-1H-indol-3-YL)methanol can influence its interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
(4-fluoro-1H-indol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-4,11-12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJTVZBCNRZWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


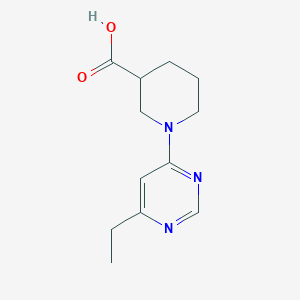
![ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1441922.png)
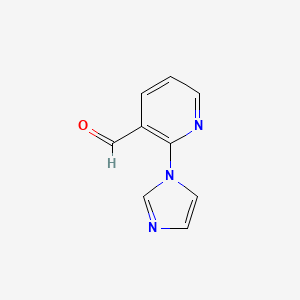

![2-[4-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1441931.png)
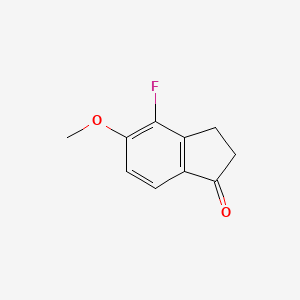
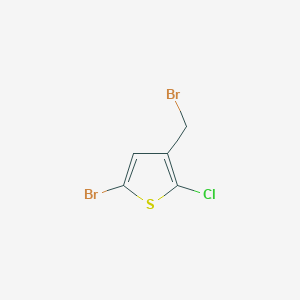
![4-Bromobenzo[D]isoxazole](/img/structure/B1441935.png)


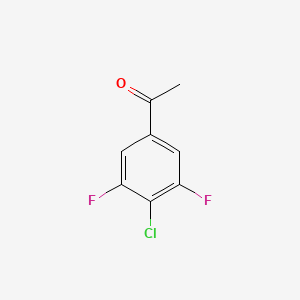
![1H-Pyrazolo[3,4-C]pyridin-5-amine](/img/structure/B1441941.png)
